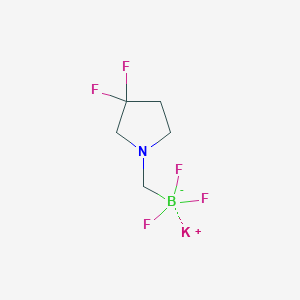![molecular formula C11H14N4OS B14062692 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide CAS No. 61206-34-6](/img/structure/B14062692.png)
4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of benzamide with hydrazine derivatives under controlled conditions to introduce the hydrazono group. The aminothioxomethyl group can be introduced through subsequent reactions involving thioamides and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Aplicaciones Científicas De Investigación
Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest member of the benzamide family, lacking the additional functional groups present in Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl-.
N,N-Dimethylbenzamide: Similar structure but without the hydrazono and aminothioxomethyl groups.
4-Aminobenzamide: Contains an amino group but lacks the hydrazono and aminothioxomethyl groups.
Uniqueness
The uniqueness of Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
61206-34-6 |
|---|---|
Fórmula molecular |
C11H14N4OS |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
4-[(carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)10(16)9-5-3-8(4-6-9)7-13-14-11(12)17/h3-7H,1-2H3,(H3,12,14,17) |
Clave InChI |
XNVGKAIOWUNAMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)

![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)




![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)




